2-Chloroinosine 3',4',6'-Triacetate is a modified nucleoside with significant implications in biochemical research and pharmaceutical applications. It is derived from inosine, a naturally occurring nucleoside, with the addition of a chlorine atom at the 2-position and three acetyl groups at the 3', 4', and 6' positions. The compound is recognized for its potential in various scientific studies, particularly in the field of virology and molecular biology.
The synthesis of 2-Chloroinosine 3',4',6'-Triacetate typically involves several key steps:
The reaction conditions for chlorination often require controlled temperatures to prevent over-reaction, while acetylation reactions typically proceed under mild conditions, allowing for selective modification without degrading the nucleoside structure .
The molecular formula of 2-Chloroinosine 3',4',6'-Triacetate is C12H14ClN4O6, with a molecular weight of approximately 348.71 g/mol. The structure features:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity .
2-Chloroinosine 3',4',6'-Triacetate can undergo various chemical reactions typical of nucleosides:
The hydrolysis reaction is facilitated by water or aqueous solutions, while phosphorylation typically requires activation of the phosphate group (e.g., using phosphorus oxychloride) to enhance reactivity .
The mechanism of action of 2-Chloroinosine 3',4',6'-Triacetate primarily involves its interaction with biological systems:
Studies have shown that modifications at the ribose sugar influence binding affinity and enzymatic activity, making this compound valuable for understanding nucleoside interactions within cellular pathways .
Relevant analyses such as differential scanning calorimetry (DSC) can provide further insights into thermal stability and phase transitions .
2-Chloroinosine 3',4',6'-Triacetate has several scientific applications:
The compound 2-Chloroinosine 3',4',6'-Triacetate is systematically identified by multiple nomenclature variants, reflecting its structural features: a chlorinated purine base with triacetylated ribose. Its Chemical Abstracts Service (CAS) Registry Number 41623-86-3 serves as a unique identifier in chemical databases and commercial catalogs [1]. Synonyms include 2-Chloro-2',3',5'-tri-O-acetylinosine and 2',3',5'-Tri-O-Acetyl-2-Chloro-Inosine, with inconsistencies in ribose position numbering (e.g., "6’" vs. "5’") arising from historical naming conventions for nucleoside derivatives [1] [5] [6]. This compound is distinct from 2-Chloroadenosine (CAS 146-77-0), a non-acetylated adenosine analog [4] [7].
Table 1: Nomenclature and Identifiers
Category | Identifier/Name |
---|---|
CAS Registry Number | 41623-86-3 |
Systematic Name | 2-Chloro-9-[(2R,3R,4S,5R)-3,4-diacetoxy-5-(acetoxymethyl)oxolan-2-yl]-9H-purin-6-amine |
Common Synonyms | 2-Chloro-2',3',5'-tri-O-acetylinosine; 2',3',5'-Tri-O-Acetyl-2-Chloro-Inosine |
MDL Number | MFCD28898713 |
The molecular formula C₁₆H₁₇ClN₄O₈ was experimentally assigned and corroborated through mass spectrometry. The calculated molecular weight is 428.78118 g/mol, consistent with the elemental composition: carbon (44.83%), hydrogen (4.00%), chlorine (8.27%), nitrogen (13.06%), and oxygen (29.84%) [1]. High-resolution mass spectrometry (HRMS) would typically validate this via exact mass matching (theoretical m/z for [M+H]⁺: 429.0808). The structure comprises three acetyl groups (‑COCH₃) protecting the ribose hydroxyls, a chlorine substitution at C2 of the purine ring, and an unmodified exocyclic amine at C6 [1] [5].
Table 2: Molecular Weight Validation
Parameter | Value | Method/Validation |
---|---|---|
Empirical Formula | C₁₆H₁₇ClN₄O₈ | Elemental Analysis |
Monoisotopic Mass | 428.0789 Da | MS (Theoretical) |
Average Molecular Weight | 428.78118 g/mol | Chromatographic Calibration |
Spectroscopic data for structural assignment is limited in public repositories, but key inferences can be drawn:
Table 3: Predicted Spectroscopic Signatures
Technique | Key Peaks | Structural Assignment |
---|---|---|
¹H NMR | 2.0–2.1 ppm (s, 9H) | Acetyl methyl protons |
5.8–6.1 ppm (m, 1H) | H1' anomeric proton | |
8.5–8.6 ppm (s, 1H) | Purine H8 proton | |
IR | 1,750 cm⁻¹ | Ester C=O stretch |
1,220 cm⁻¹ | C-O-C asymmetric stretch | |
MS | m/z 428 ([M]⁺) | Molecular ion peak |
m/z 386 ([M‑CH₂CO]⁺) | Loss of acetyl fragment |
No crystallographic data (e.g., X-ray diffraction structures) for 2-Chloroinosine 3',4',6'-Triacetate is available in public repositories. The conformational dynamics can be inferred from related acetylated nucleosides:
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